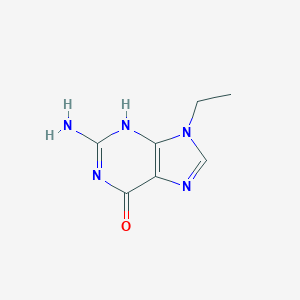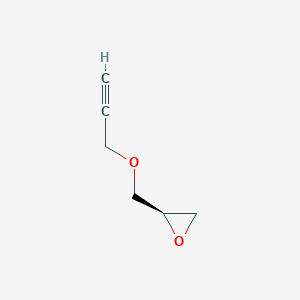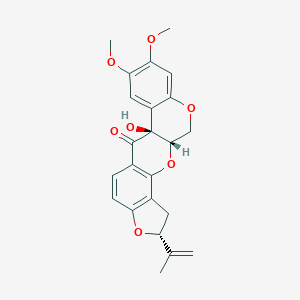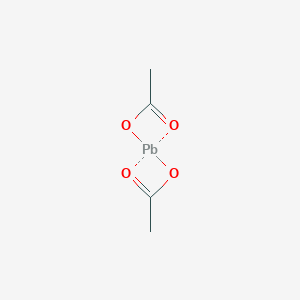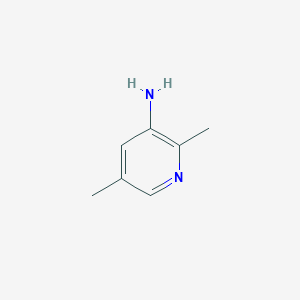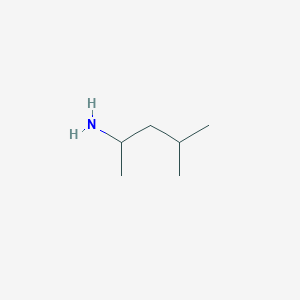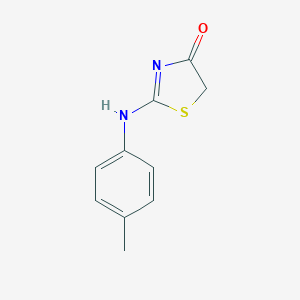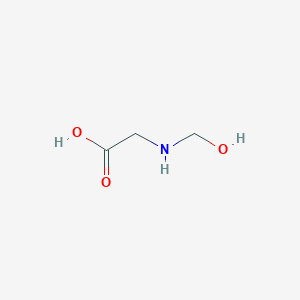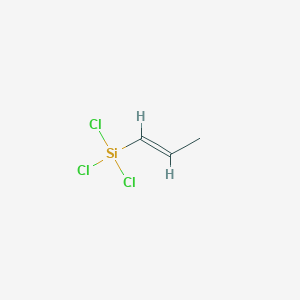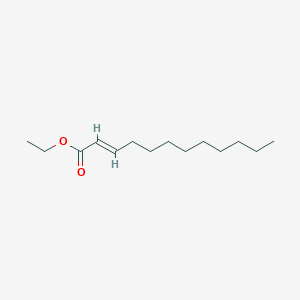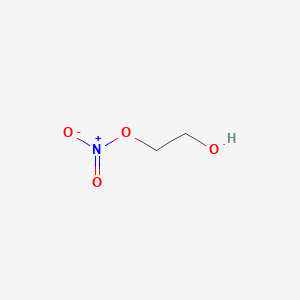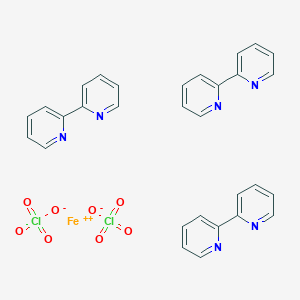![molecular formula C16H28 B106042 Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene CAS No. 18208-94-1](/img/structure/B106042.png)
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene (HBCD) is a cyclic organic compound that has been widely studied for its potential applications in various fields. HBCD is a highly stable compound that has a unique structure, which makes it an ideal candidate for a range of scientific research applications.
Mécanisme D'action
The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, but it is believed to be related to its unique structure. Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has a cyclic structure that allows it to interact with other molecules in a specific way, which may be responsible for its potential applications in various fields.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene are not well understood, but studies have shown that it can have a range of effects on living organisms. In animal studies, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been shown to have potential neurotoxic effects, as well as effects on the immune system and reproductive system. However, more research is needed to fully understand the effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, including its stability, unique structure, and potential applications in various fields. However, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely.
Orientations Futures
There are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications in material science, environmental science, and medicinal chemistry. Additionally, more research is needed to fully understand the mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene and its potential effects on living organisms. Finally, there is a need for the development of safer and more efficient methods for synthesizing and working with Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene in lab experiments.
Conclusion:
In conclusion, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is a cyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene involves catalytic hydrogenation of cyclododecatriene, and its potential applications include material science, environmental science, and medicinal chemistry. The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, and more research is needed to fully understand its potential effects on living organisms. While Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely. Finally, there are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications and the development of safer and more efficient methods for working with the compound in lab experiments.
Méthodes De Synthèse
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene can be synthesized by several methods, including catalytic hydrogenation of cyclododecatriene, cyclization of cyclododecatriene, and thermal decomposition of cyclododecatriene. The most common method for synthesizing Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is catalytic hydrogenation of cyclododecatriene, which involves the use of a hydrogenation catalyst such as palladium or platinum.
Applications De Recherche Scientifique
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been widely studied for its potential applications in various fields, including material science, environmental science, and medicinal chemistry. In material science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been used as a flame retardant in plastics, textiles, and other materials. In environmental science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential impact on the environment, including its persistence in soil and water. In medicinal chemistry, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential as a drug delivery agent and as a scaffold for the development of new drugs.
Propriétés
Numéro CAS |
18208-94-1 |
|---|---|
Nom du produit |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
Clé InChI |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
SMILES canonique |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Synonymes |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



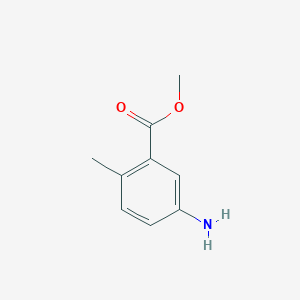
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
